7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidin-5-ylidene moiety, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, thiazolidinones, and phenylsulfanyl derivatives. The key steps in the synthesis may include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of substituted pyrimidines under acidic or basic conditions.
Introduction of the Thiazolidin-5-ylidene Moiety: This is achieved through the reaction of the pyrido[1,2-a]pyrimidin-4-one core with thiazolidinone derivatives in the presence of a suitable catalyst.
Attachment of the Phenylsulfanyl Group: This step involves the nucleophilic substitution reaction of the intermediate compound with phenylsulfanyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process intensification. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone moiety to thiazolidine.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiazolidine Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group and thiazolidinone moiety are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 7-methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the phenylsulfanyl group and the thiazolidinone moiety differentiates it from other similar compounds, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H23N3O2S3 |
---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
(5Z)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O2S3/c1-3-4-8-13-26-23(29)19(32-24(26)30)14-18-21(31-17-9-6-5-7-10-17)25-20-12-11-16(2)15-27(20)22(18)28/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3/b19-14- |
InChI Key |
VDWWCWVYFZMBGD-RGEXLXHISA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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